N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide
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Overview
Description
N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide is a chemical compound belonging to the class of pyrazolopyridines. This compound features a pyrazolo[3,4-b]pyridine core substituted with a butyramide group. Pyrazolopyridines are known for their diverse biological activities, making them valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide typically involves the following steps:
Formation of the Pyrazolopyridine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and β-ketoesters or β-diketones.
Substitution with Butyramide: The pyrazolopyridine core is then reacted with butyric anhydride or butyric acid in the presence of a coupling agent like DCC (Dicyclohexylcarbodiimide) to introduce the butyramide group.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like KMnO₄ (Potassium permanganate) or CrO₃ (Chromium trioxide).
Reduction: Reduction reactions can be achieved using reducing agents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂O₂ (Hydrogen peroxide)
Reduction: LiAlH₄, NaBH₄, H₂ (Hydrogen gas)
Substitution: Amines, Alcohols, DCC, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new chemical entities for pharmaceutical and agrochemical applications.
Mechanism of Action
The mechanism by which N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide is compared with other similar compounds, such as:
Indole Derivatives: Known for their diverse biological activities.
Quinolones: Valuable in drug research and development.
Pyrazolopyridines: Exhibiting various therapeutic properties.
These compounds share structural similarities but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-(1,4-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-4-5-8(17)13-11-10-7(2)6-9(18)14-12(10)16(3)15-11/h7H,4-6H2,1-3H3,(H,14,18)(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSRLKYQKNEUGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN(C2=C1C(CC(=O)N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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